Imibenconazole
Overview
Description
Imibenconazole is a fungicide known for its application in agriculture. It belongs to the class of imidazole fungicides, which are widely used to control a broad spectrum of fungal diseases. The compound's effectiveness stems from its action on the fungal cell, inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
Synthesis Analysis
The synthesis of imidazole and its derivatives, including imibenconazole, typically involves the reaction of glyoxal, formaldehyde, and ammonia. A well-known method for synthesizing imidazoles is the Debus-Radziszewski imidazole synthesis, which can be adapted to synthesize imibenconazole by varying the starting materials or through specific functionalization steps post-synthesis. Another relevant synthesis approach for imidazole derivatives utilizes the van Leusen imidazole synthesis, which is advantageous due to its applicability in producing a wide range of imidazole-based medicinal molecules (Heber Victor Tolomeu & C. A. Fraga, 2023); (Xunan Zheng, Zhengning Ma, & Dawei Zhang, 2020).
Molecular Structure Analysis
The molecular structure of imibenconazole, like other imidazole derivatives, features the imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This structure is crucial for the biological activity of imibenconazole, providing the necessary interactions with the fungal enzymes involved in ergosterol synthesis.
Chemical Reactions and Properties
Imibenconazole undergoes hydrolysis in aquatic environments with varying pH values, showing instability in both acidic and alkaline conditions while being stable in neutral conditions (Y. Hao, 2008). This property is significant for understanding the environmental fate of imibenconazole and its potential degradation pathways.
Scientific Research Applications
Hydrolysis Dynamics in Aquatic Environments
- Research Focus : The hydrolysis dynamics of imibenconazole in different pH values of aquatic environments were studied using gas chromatography methods.
- Findings : Imibenconazole is unstable in both acidic and alkaline environments, undergoing rapid hydrolysis. However, it remains stable in basic water environments.
- Source : (Hao, 2008)
Persistence in Soil Ecosystems
- Research Focus : The degradation dynamics of imibenconazole in soil and its persistence were analyzed in a mimicked soil ecosystem. The residues were determined through gas chromatography.
- Findings : Imibenconazole was found to disappear rapidly from soil, with a half-life of approximately 12.5 to 15.6 days, depending on the initial concentration.
- Source : (Hong Li-ping, 2008)
Determination in Fruits and Vegetables
- Research Focus : A method for determining imibenconazole in fruits and vegetables was developed using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC—MS—MS).
- Findings : The method offered a linear range from 1.0μg/L to 100μg/L, with a detection limit of 1.0μg/kg, showcasing high sensitivity and good reproducibility for determining imibenconazole in these food sources.
- Source : (Che Jing-chu, 2015)
Inhibitory Effects on Immune Cells
- Research Focus : The effects of several azole-type fungicides, including imibenconazole, on interleukin-17 gene expression were studied. This involved investigating their activity against retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ).
- Findings : Imibenconazole demonstrated inverse agonistic activity, suggesting its potential to modulate IL-17 expression in immune cells.
- Source : (Kojima et al., 2012)
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKSTYPVMZODRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058204 | |
Record name | Imibenconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imibenconazole | |
CAS RN |
86598-92-7 | |
Record name | Imibenconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86598-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imibenconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imibenconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIBENCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.